molecular formula C11H12BrNO B318593 N-allyl-3-bromo-4-methylbenzamide

N-allyl-3-bromo-4-methylbenzamide

Cat. No.: B318593
M. Wt: 254.12 g/mol
InChI Key: YXMFGAVNNFVBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-bromo-4-methylbenzamide is a substituted benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and an allyl group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 280.15 g/mol. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its electronic and steric properties.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-4-methyl-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI Key

YXMFGAVNNFVBAX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC=C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The bromo and allyl groups offer orthogonal reactivity for modular synthesis, enabling diversification into pharmaceuticals or agrochemicals.
  • Enzyme Interactions: Substrate analogues like 4-aminobenzamide highlight the importance of substituent polarity and position in enzyme inhibition. The hydrophobic methyl and bromo groups in the target compound may favor interactions with nonpolar enzyme pockets.
  • Stability: Brominated aromatics generally exhibit greater stability under acidic conditions compared to amino-substituted derivatives, which may protonate and degrade .

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